molecular formula C27H31N3O3S B492684 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile CAS No. 667913-30-6

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile

Cat. No.: B492684
CAS No.: 667913-30-6
M. Wt: 477.6g/mol
InChI Key: FTBHMFUAPSIOBF-UHFFFAOYSA-N
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Description

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile is a synthetic chemical compound supplied for scientific research and development purposes. As a potential novel psychoactive substance (NPS) of the synthetic cannabinoid class, this compound is of significant interest in forensic science, analytical chemistry, and toxicology studies for the identification and characterization of emerging drugs of abuse . Researchers utilize this material to investigate its chemical properties, metabolic pathways, and receptor binding affinities, particularly in relation to the endocannabinoid system. The constant emergence of new synthetic analogs presents a substantial challenge for public health and regulatory bodies, making research into compounds like this critical for risk assessment and the development of detection methods . Please note: This product is labeled "For Research Use Only" (RUO). It is strictly intended for laboratory research and is not intended for human consumption, nor for diagnostic, therapeutic, or any other veterinary or medical purposes. Researchers should handle this material with appropriate safety protocols, as the toxicodynamic profile and full pharmacological effects of this specific analog may be unknown and require further study .

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N3O3S/c1-27(2)14-21-25(22(31)15-27)24(18-8-10-19(33-3)11-9-18)20(16-28)26(29-21)34-17-23(32)30-12-6-4-5-7-13-30/h8-11H,4-7,12-15,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTBHMFUAPSIOBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)C(=C(C(=N2)SCC(=O)N3CCCCCC3)C#N)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a quinoline core with several functional groups that contribute to its biological activity. The IUPAC name reflects its complex structure, which includes an azepane ring and a methoxyphenyl group.

PropertyValue
Molecular FormulaC20H25N3O3S
Molecular Weight375.55 g/mol
CAS Number[Not specified]
SolubilitySoluble in organic solvents

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azepane ring and subsequent modifications to introduce the quinoline structure. Common methods include:

  • Formation of Azepane Ring : Cyclization of suitable precursors under acidic or basic conditions.
  • Quinoline Synthesis : Utilizing cyclization reactions involving substituted anilines and appropriate carbon sources.

The biological activity of this compound is believed to stem from its interaction with various molecular targets, including enzymes and receptors involved in inflammatory responses and cell proliferation. The presence of the sulfanyl group suggests potential interactions with thiol-containing biomolecules.

Pharmacological Effects

  • Anti-inflammatory Activity : Research indicates that compounds similar to this one exhibit significant anti-inflammatory effects. For instance, in a carrageenan-induced paw edema model, compounds with similar structures showed up to 63% inhibition of edema at optimal doses .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .
  • Anticancer Potential : The quinoline scaffold is known for its anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Study 1: Anti-inflammatory Effects

A study assessed the anti-inflammatory activity of a related compound using a dose-response model in laboratory rats. The results indicated significant edema reduction at doses of 25 mg/kg and 125 mg/kg, comparable to the standard drug diclofenac.

Dose (mg/kg)Edema Inhibition (%) at 1hEdema Inhibition (%) at 3h
519.514.2
2563.161.5
12548.958.3
Diclofenac77.273.1

Study 2: Antimicrobial Activity

In vitro studies on antimicrobial activity demonstrated moderate to strong effects against Salmonella typhi and Bacillus subtilis, suggesting potential therapeutic applications in treating infections caused by these pathogens .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related derivatives, focusing on substituent variations, molecular properties, and inferred bioactivities:

Compound Key Substituents Molecular Formula Molecular Weight Inferred Bioactivity/Properties
Target Compound: 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile 4-(4-Methoxyphenyl), 2-(azepan-1-yl-oxoethyl-sulfanyl) C₃₀H₃₄N₄O₃S 530.69 g/mol Potential enhanced solubility (azepane ring); possible kinase inhibition (analog-based inference)
2-Amino-7,7-dimethyl-4-[5-methyl-2-(methylsulfanyl)-3-thienyl]-1-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 4-(Methylsulfanyl-thienyl), 1-(4-methylphenyl), 2-amino C₂₆H₂₈N₄OS₂ 484.66 g/mol Antimicrobial activity (thiophene moiety); moderate logP due to methyl groups
2-Amino-1-(3,5-dichlorophenyl)-4-[2-(ethylsulfanyl)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile 1-(3,5-Dichlorophenyl), 4-(ethylsulfanyl-thienyl) C₂₂H₁₉Cl₂N₃OS₂ 484.44 g/mol Enhanced lipophilicity (Cl substituents); possible cytotoxicity
2-Amino-4-(2,5-dimethylthiophen-3-yl)-7,7-dimethyl-1-(2-methyl-5-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-(Dimethylthiophenyl), 1-(nitrophenyl) C₂₅H₂₅N₅O₂S 475.57 g/mol Electron-withdrawing nitro group may reduce metabolic stability; potential antiparasitic activity
2-(Hexylsulfanyl)-4-(4-isopropylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile 4-(4-Isopropylphenyl), 2-(hexylsulfanyl) C₂₅H₃₂N₂OS 408.60 g/mol High hydrophobicity (alkyl chains); limited solubility in aqueous media

Key Observations:

Substituent Impact on Solubility: The target compound’s azepane-oxoethyl-sulfanyl chain likely improves water solubility compared to derivatives with alkylthio groups (e.g., hexylsulfanyl in ).

Bioactivity Trends :

  • Thiophene-containing analogs (e.g., ) are associated with antimicrobial properties due to sulfur’s electron-rich nature.
  • The 4-methoxyphenyl group in the target compound may enhance binding to aromatic pockets in enzyme active sites, similar to kinase inhibitors like imatinib.

Synthetic Accessibility :

  • highlights aqueous-phase synthesis using phase-transfer catalysts (e.g., TEBA), which could be applicable to the target compound’s sulfanyl moiety .

Preparation Methods

Doebner-Miller Cyclization for Dihydroquinoline Formation

The dihydroquinoline skeleton is synthesized via a modified Doebner-Miller reaction, which involves acid-catalyzed cyclization of aniline derivatives with α,β-unsaturated ketones. For the 7,7-dimethyl-5-oxo variant:

  • Starting material : 4-(4-Methoxyphenyl)-3-cyano-2-nitrobenzyl cyanide.

  • Alkylation : React with α-chloromethyl ketone (e.g., 3,3-dimethyl-2-butanone) in DMF using NaH as a base at 80°C for 12–24 h.

  • Reduction : Treat the resulting ketonitrile with SnCl₂ (4 equiv) in EtOAc/EtOH at room temperature for 12–24 h to reduce the nitro group and induce cyclization.

Key Data :

StepConditionsYieldPuritySource
AlkylationDMF, NaH, 80°C, 24 h91%>95%
SnCl₂ ReductionEtOAc/EtOH, rt, 24 h85%98%

Functionalization at Position 4

The 4-(4-methoxyphenyl) group is introduced via Suzuki-Miyaura coupling:

  • Halogenation : Brominate the dihydroquinoline at position 4 using NBS in DMF.

  • Cross-coupling : React with 4-methoxyphenylboronic acid under Pd(PPh₃)₄ catalysis in THF/H₂O at 80°C.

Synthesis of the Azepan-1-yl-2-oxoethylsulfanyl Moiety

Azepane Synthesis via Caprolactam Reduction

Azepane is prepared by reducing ε-caprolactam using AlCl₃ and NaBH₄ in anhydrous THF:

  • Reduction : Stir ε-caprolactam (1 equiv) with AlCl₃ (2.5 equiv) and NaBH₄ (2.8 equiv) at 55°C under N₂ for 8 h.

  • Workup : Adjust pH to ≥12 with NaOH, extract with CH₂Cl₂, and distill under vacuum.

Key Data :

ParameterValueSource
Yield95%
Purity98%

Thioether Linkage Formation

The sulfanyl bridge is constructed via nucleophilic substitution:

  • Bromoacetylation : React azepane with bromoacetyl bromide in CH₂Cl₂ at 0°C to form 2-bromo-1-(azepan-1-yl)ethanone.

  • Thiolation : Treat the dihydroquinoline intermediate (thiolated at position 2) with the bromoacetyl derivative in the presence of K₂CO₃ in DMF at 50°C.

Final Assembly and Characterization

Coupling of Substituents

  • Thioether Formation : Combine the dihydroquinoline-thiol intermediate with 2-bromo-1-(azepan-1-yl)ethanone in DMF at 50°C for 6 h.

  • Purification : Isolate via column chromatography (SiO₂, hexane/EtOAc 4:1).

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): Signals at δ 1.47 (s, 9H, azepan), 2.35 (s, 6H, 7,7-dimethyl), 3.85 (s, 3H, OCH₃), 7.25–8.11 (m, aromatic).

  • IR : Peaks at 2227 cm⁻¹ (C≡N), 1680 cm⁻¹ (C=O), 1588 cm⁻¹ (C=C).

  • MS : m/z 506.2 [M+H]⁺.

Challenges and Optimization Strategies

  • Decyanation Side Reactions : SnCl₂ reduction may cause loss of the 3-cyano group. Mitigated by controlling reaction time (<24 h) and stoichiometry.

  • Thioether Oxidation : Use inert atmosphere (N₂/Ar) during thiolation to prevent disulfide formation.

  • Regioselectivity in Cyclization : Directed by electron-withdrawing groups (e.g., nitro, cyano) to favor cyclization at position 2 .

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